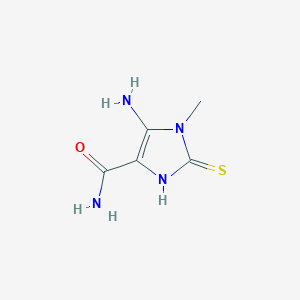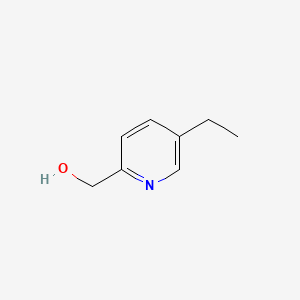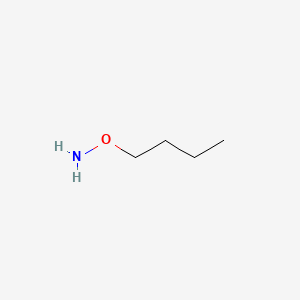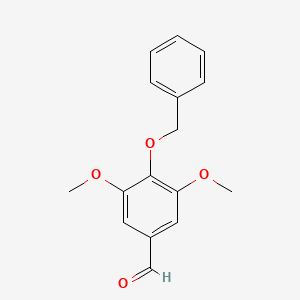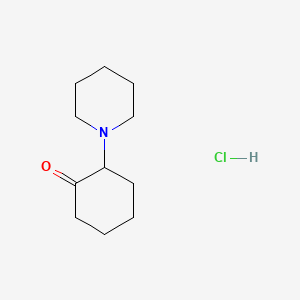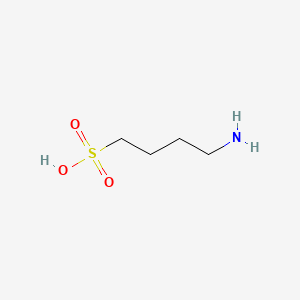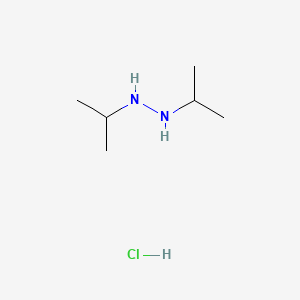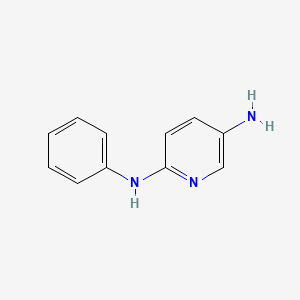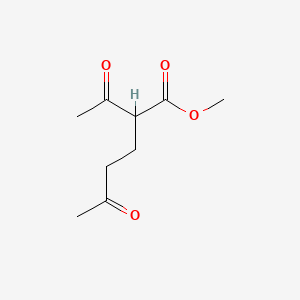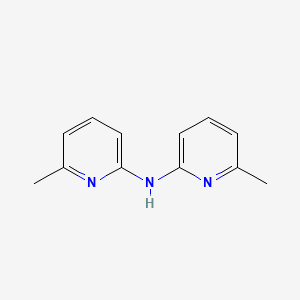
6-甲基-N-(6-甲基-2-吡啶基)吡啶-2-胺
描述
The compound "6-Methyl-N-(6-methyl-2-pyridyl)pyridin-2-amine" is a pyridine derivative, which is a class of compounds known for their aromaticity and nitrogen-containing heterocyclic ring. Pyridine derivatives are of significant interest in the field of organic chemistry due to their utility in various chemical reactions and as ligands in coordination chemistry.
Synthesis Analysis
The synthesis of pyridine derivatives can be achieved through various routes. For instance, the reaction of a methyl diester of pyridine-2,6-dicarboxylic acid with 2-aminomethylpyridine can lead to the formation of compounds with potential as unsymmetrical diamide ligands, as described in the synthesis of Methyl 2-[N-(2′-Pyridylmethyl)carbamyl]pyridine-6-carboxylate . This suggests that similar synthetic strategies could be employed to synthesize the compound , by manipulating the substituents on the pyridine ring and the reaction conditions.
Molecular Structure Analysis
The molecular structure of pyridine derivatives is characterized by the orientation of the substituents on the aromatic ring. For example, in "4-Methyl-N-(3-methylphenyl)pyridin-2-amine," the molecule is twisted with a dihedral angle between the rings, which allows for specific intermolecular interactions . This information is crucial as it can influence the reactivity and the potential for forming complexes with metals or other organic molecules.
Chemical Reactions Analysis
Pyridine derivatives can undergo various chemical reactions. The unique oxidation reaction of amides with pyridine-N-oxide catalyzed by ruthenium porphyrin, which leads to the direct oxidative conversion of N-acyl-L-proline to N-acyl-L-glutamate, is an example of the reactivity of such compounds . This type of reaction demonstrates the potential for pyridine derivatives to participate in selective C-N bond cleavage, which could be relevant for the compound "6-Methyl-N-(6-methyl-2-pyridyl)pyridin-2-amine" in various synthetic applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives are influenced by their molecular structure. The presence of nitrogen atoms in the ring contributes to their basicity, as observed in nitrogen-NMR studies on the protonation of 2-(aminomethyl)pyridine and tris[(2-pyridyl)methyl]amine . The basicity of the nitrogen atoms can affect the solubility, reactivity, and coordination behavior of these compounds. Additionally, the steric and electronic effects of the substituents can further modulate these properties, which is essential for understanding the behavior of "6-Methyl-N-(6-methyl-2-pyridyl)pyridin-2-amine" in different environments.
科学研究应用
Metal Complex Formation
6-甲基-N-(6-甲基-2-吡啶基)吡啶-2-胺在金属络合物形成中展现出显著的性质。Anderegg等人(1977年)探讨了它在与各种阳离子形成金属络合物中的作用,表明了它在配位化学中的潜力 (Anderegg, Hubmann, Podder, & Wenk, 1977)。
合成官能化吡唑并[3,4-b]吡啶
Gunasekaran,Prasanna和Perumal(2014年)强调了类似吡啶衍生物在合成高度官能化的吡唑并[3,4-b]吡啶中的用途,展示了它在有机合成中的实用性 (Gunasekaran, Prasanna, & Perumal, 2014)。
吡啶衍生物的质子化研究
Anderegg,Popov和Pregosin(1986年)对类似吡啶化合物的氮核磁共振研究有助于理解这些分子的质子化,对化学和制药研究至关重要 (Anderegg, Popov, & Pregosin, 1986)。
席夫碱合成和钴(III)络合物
Padhi,Sahu和Manivannan(2011年)对席夫碱和钴(III)醇酸盐络合物的合成研究表明了该化合物在形成复杂的配位络合物中的实用性 (Padhi, Sahu, & Manivannan, 2011)。
荧光和金属离子亲和力研究
Liang等人(2009年)对吡啶衍生物的荧光和金属离子结合性能进行了研究,强调了它们在传感器技术和生物成像应用中的潜力 (Liang, Zhang, Zhu, Duarandin, Young, Geacintov, & Canary, 2009)。
二酰胺配体的合成
Napitupulu,Lawrance,Clarkson和Moore(2006年)探讨了使用吡啶衍生物合成非对称二酰胺配体,为金属络合物合成领域做出了贡献 (Napitupulu, Lawrance, Clarkson, & Moore, 2006)。
属性
IUPAC Name |
6-methyl-N-(6-methylpyridin-2-yl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3/c1-9-5-3-7-11(13-9)15-12-8-4-6-10(2)14-12/h3-8H,1-2H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXCRGQRREQQMIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC2=CC=CC(=N2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40235197 | |
| Record name | 6-Methyl-N-(6-methyl-2-pyridyl)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40235197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-N-(6-methyl-2-pyridyl)pyridin-2-amine | |
CAS RN |
85895-80-3 | |
| Record name | 6-Methyl-N-(6-methyl-2-pyridinyl)-2-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85895-80-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Methyl-N-(6-methyl-2-pyridyl)pyridin-2-amine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085895803 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Methyl-N-(6-methyl-2-pyridyl)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40235197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-methyl-N-(6-methyl-2-pyridyl)pyridin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.080.657 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-METHYL-N-(6-METHYL-2-PYRIDYL)PYRIDIN-2-AMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YY10W22C3C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


